(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

Description

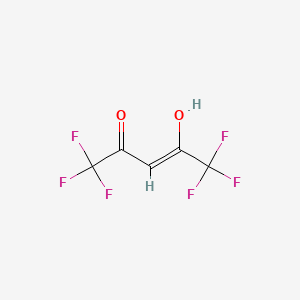

(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one (hereafter referred to as Z-HFA) is a fluorinated β-diketone ligand widely used in coordination chemistry. Its structure features two trifluoromethyl (-CF₃) groups, a hydroxyl (-OH) group, and a ketone (=O) moiety arranged in a Z-configuration around the double bond. This configuration enables strong chelation with transition metals, forming stable complexes critical in catalysis, materials science, and electronics .

Properties

CAS No. |

75092-43-2 |

|---|---|

Molecular Formula |

C5H2F6O2 |

Molecular Weight |

208.06 g/mol |

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1,12H/b2-1- |

InChI Key |

ZUSKFDORJCVUSD-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the reaction of hexafluoroacetone with an appropriate alcohol in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different fluorinated alcohols.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various fluorinated alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its fluorinated structure, which can mimic natural substrates while providing distinct spectroscopic signatures.

Medicine

In medicine, fluorinated compounds like (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one are explored for their potential as diagnostic agents in imaging techniques such as MRI, where the fluorine atoms provide enhanced contrast.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₅H₂F₆O₂.

- Stereochemistry: Z-configuration at the C3-C4 double bond.

- Functional groups: Electron-withdrawing -CF₃ groups enhance acidity (pKa ~4–5), facilitating deprotonation and metal coordination .

Non-Fluorinated Analog: (Z)-4-Hydroxypent-3-en-2-one

The non-fluorinated analog (Z)-4-hydroxypent-3-en-2-one lacks the -CF₃ groups, resulting in distinct physicochemical properties:

The -CF₃ groups in Z-HFA increase its Lewis acidity and thermal stability, making it superior for high-performance metal-organic frameworks (MOFs) and vapor deposition processes .

Fluorinated Isomers: E-Configuration and Substituted Derivatives

(a) (E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one

The E-isomer differs in stereochemistry, altering steric interactions during metal coordination:

- Z-HFA : Prefers cis-chelation, forming octahedral complexes (e.g., Zr(hfa)₄ ).

- E-HFA : May adopt trans-chelation, leading to distorted geometries (e.g., nickel complexes in ).

(b) 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0)

This derivative replaces the hydroxyl proton with a methyl group, reducing acidity (pKa ~6–7) and altering solubility. Unlike Z-HFA, it cannot deprotonate to form anionic ligands, limiting its utility in metal coordination .

Metal Complexes: Comparative Analysis

Z-HFA forms complexes with diverse metals, outperforming non-fluorinated analogs in stability and reactivity:

Biological Activity

(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one is a fluorinated compound known for its unique structural characteristics, including six fluorine atoms and a hydroxyl group. These features significantly influence its chemical reactivity and biological interactions. The compound's molecular formula is C₅H₂F₆O₂, with a molecular weight of approximately 208.06 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The distinctive structure of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one contributes to its biological activity:

- Fluorine Atoms : The presence of fluorine enhances the compound's lipophilicity and stability, impacting its interaction with biological molecules.

- Hydroxyl Group : This group facilitates hydrogen bonding, which can influence enzyme interactions and biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂F₆O₂ |

| Molecular Weight | 208.06 g/mol |

| LogP | 2.122 |

| Polar Surface Area (PSA) | 37.3 Ų |

Mechanisms of Biological Activity

Research indicates that (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one interacts with various biological targets:

- Enzyme Modulation : The compound shows potential in modulating enzyme activity through strong binding interactions facilitated by its fluorinated structure. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary data suggest that the compound may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one:

-

Enzyme Inhibition Study :

- Objective : To evaluate the inhibitory effects on cholinesterases.

- Findings : The compound demonstrated significant inhibition of cholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases.

- Antioxidant Activity Assessment :

- Cancer Cell Line Studies :

Q & A

Q. What are the recommended methods for characterizing (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one in solid-state studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the solid-state structure of this compound. Key parameters include bond lengths, angles, and hydrogen-bonding interactions. For example, SC-XRD studies of analogous fluorinated diketones revealed mean C–C bond lengths of 1.49 Å and R-factors < 0.05, indicating high precision . Complementary techniques include:

- NMR Spectroscopy : To confirm stereochemistry and purity.

- IR Spectroscopy : To identify functional groups (e.g., C=O, O–H stretches).

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

| Structural Parameters from X-Ray Studies |

|---|

| Mean C–C bond length: 1.49 Å |

| R factor: < 0.05 |

| Data-to-parameter ratio: 13.0 |

Q. How does the (Z)-configuration influence the coordination behavior of hexafluoroacetylacetone in metal complexes?

Methodological Answer: The (Z)-isomer stabilizes metal complexes through chelation via the β-diketone moiety. The fluorine atoms enhance Lewis acidity in metals like Co(II) and Pt(II), as seen in cobalt(II) hexafluoroacetylacetonate hydrate (melting point: 213°C) and platinum(II) complexes (molecular weight: 609.18 g/mol) . The stereochemistry favors square-planar or octahedral geometries, depending on the metal oxidation state.

Advanced Research Questions

Q. What experimental challenges arise when synthesizing enantiomerically pure metal complexes of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and how can they be mitigated?

Methodological Answer: Challenges include:

- Racemization : Fluorine’s electronegativity can destabilize chiral centers. Mitigation: Use low-temperature synthesis (< 0°C) and chiral auxiliaries.

- Crystallization Issues : High fluorine content reduces solubility. Mitigation: Employ mixed solvents (e.g., hexane/acetone) for slow crystallization .

- Characterization : Use circular dichroism (CD) spectroscopy and SC-XRD to confirm enantiopurity.

| Example Complex | Key Properties |

|---|---|

| Cobalt(II) hexafluoroacetylacetonate hydrate | Melting point: 213°C; Molecular formula: C₁₀H₆F₁₂NiO₅ |

| Platinum(II) complex | Molecular weight: 609.18 g/mol; LogP: 4.09 |

Q. How can discrepancies in thermodynamic stability data of hexafluoroacetylacetone metal complexes be resolved?

Methodological Answer: Contradictions in stability constants (e.g., log β values) often arise from solvent effects or competing equilibria. Resolution strategies:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy/entropy.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data and predict stability trends.

- Cross-Validation : Compare results from multiple techniques (e.g., UV-Vis, potentiometry). For example, nickel complexes show stability constants varying by solvent polarity, requiring solvent-specific calibration .

Data Contradiction Analysis

Q. Why do reported melting points for metal complexes of hexafluoroacetylacetone vary across studies?

Methodological Answer: Variations arise from:

- Hydration State : Anhydrous vs. hydrated forms (e.g., nickel hydrate: 213°C vs. anhydrous derivatives).

- Crystallinity : Poorly crystalline samples yield broad melting ranges.

- Purity : Trace solvents or ligands alter thermal profiles. Mitigation: Use TGA-DSC coupled analysis to distinguish decomposition from melting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.